molecular formula C17H14N2O3 B2791542 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 49811-72-5

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2791542
CAS No.: 49811-72-5
M. Wt: 294.31
InChI Key: XNDZMHVXWPVBFR-UHFFFAOYSA-N
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Description

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with an anilino group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-anilino-3-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(20)19(17(15)21)18-13-5-3-2-4-6-13/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZMHVXWPVBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The anilino and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrole ring or the substituent groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and its analogs exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases .

Synthesis of Novel Drug Scaffolds

The compound serves as a versatile scaffold for the synthesis of other biologically active molecules through multicomponent reactions. The Ugi four-component reaction has been effectively employed to create derivatives of this compound, which can lead to the development of new drugs targeting various diseases, including cancer and bacterial infections .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Study 1: Anticancer Mechanism

A study published in ResearchGate explored the synthesis of various derivatives of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and their anticancer activities. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

CompoundCell Line TestedIC50 (μM)Mechanism
Derivative AMCF-7 (breast)15Apoptosis induction
Derivative BHeLa (cervical)10Caspase activation

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of the compound, researchers tested its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) below 50 μg/mL for several strains, suggesting strong potential as an antimicrobial agent .

Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus25Effective
Escherichia coli40Effective

Mechanism of Action

The mechanism of action of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-anilino-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a pyrrole ring.

    1-anilino-3-(4-methylphenoxy)-2-propanol: This compound features a propanol group and a methylphenoxy substituent, differing from the methoxyphenyl group in the pyrrole compound.

The uniqueness of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione lies in its specific combination of substituents and the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (CAS No. 49811-72-5) is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 49811-72-5

Synthesis

The synthesis of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves a multi-step organic reaction process:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with an amine.
  • Substitution Reactions : Introducing anilino and methoxyphenyl groups through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds can exhibit significant anticancer activity. For instance, studies have shown that related pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620) with growth inhibition concentrations in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}\,M) . The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disruption in signaling pathways crucial for tumor growth .

Antimicrobial Activity

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been investigated for its antimicrobial properties. It demonstrates efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It binds to receptors such as EGFR and VEGFR2, altering their signaling pathways and reducing tumor proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dioneStructureAnticancer, AntimicrobialEffective against cancer cell lines
4-amino-3-chloro-1H-pyrrole-2,5-dioneSimilar structureAntitumor activityInhibits EGFR and VEGFR2
1-anilino-3-(4-methylphenoxy)-2-propanolDifferent substituentsVariable activityLess potent than pyrrole derivatives

Case Study 1: Anticancer Efficacy

A study demonstrated that 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione effectively inhibited tumor growth in a chemically induced colon cancer model in rats. The compound was found to significantly reduce tumor size compared to controls .

Case Study 2: Antimicrobial Screening

In another investigation, the compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent .

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